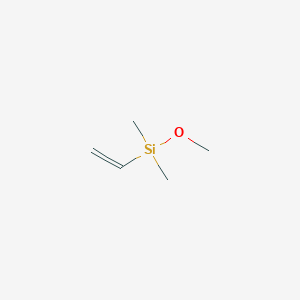

Methoxydimethylvinylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OSi/c1-5-7(3,4)6-2/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFVQEIPPHHQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937090 | |

| Record name | Ethenyl(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16546-47-7 | |

| Record name | Ethenylmethoxydimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16546-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxydimethylvinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016546477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenyl(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxydimethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methoxydimethylvinylsilane and Its Derivatives

Direct Synthesis Routes

Direct synthesis methods provide the foundational pathways to key methoxysilane (B1618054) precursors, including the monomer methoxydimethylvinylsilane. These routes often focus on creating the core methoxy-silicon bond efficiently.

A significant process for producing selected methoxysilanes in high yield involves the reaction of methanol (B129727) with a silazane. google.com This method is particularly effective for the synthesis of compounds like dimethylmethoxysilane, dimethyldimethoxysilane, and methyldimethoxysilane. google.comjustia.com The process comprises contacting methanol with a silazane at a specific temperature range: greater than the boiling point of the desired product methoxysilane but below the boiling point of methanol. google.com

This temperature control is critical. It facilitates the rapid removal of the product methoxysilane from the reaction mixture as it forms. google.com This immediate removal minimizes undesirable side reactions, such as the further reaction of the product with methanol, which would otherwise reduce the process yield. google.com For instance, in the production of dimethylmethoxysilane, ammonia (B1221849) generated as a by-product can catalyze the unwanted subsequent reaction of the desired product. google.com

In one embodiment of this process for preparing dimethyldimethoxysilane, tetramethyldisilazane is delivered below the surface of methanol in a reactor. google.com The reaction temperature is maintained between approximately 28°C and 64°C, and the vaporized dimethyldimethoxysilane is recovered, often aided by an inert carrier gas. google.com A key advantage of this method is the production of methoxysilanes with low chloride content, which is important as chloride can poison catalysts like platinum used in subsequent reactions. google.com

Table 1: Synthesis of Methoxysilanes from Methanol and Silazane

| Reactant 1 | Reactant 2 | Key Process Condition | Product Example | Advantage |

| Methanol | Silazane (e.g., tetramethyldisilazane) | Temperature is kept above product boiling point and below methanol boiling point google.com | Dimethyldimethoxysilane google.com | High yield, low chloride content google.com |

Catalytic Synthesis Approaches for Methoxysilane Monomers and Oligomers

Catalytic methods are central to the large-scale and efficient synthesis of methoxysilane monomers. A primary approach is the "direct synthesis" or "direct process," which involves the reaction of metallic silicon with an alcohol, such as methanol, in the presence of a catalyst. elsevierpure.comresearchgate.net

Copper compounds are commonly used as catalysts in this process. For example, copper(II) acetate (B1210297) has been shown to yield high silicon conversions (up to 82%), although selectivity for specific products like trimethoxysilane (B1233946) may initially be low. elsevierpure.com The selectivity can be significantly improved by introducing promoters, such as a small amount of thiophene (B33073) or propyl chloride, to the methanol feed. elsevierpure.com Other copper catalysts, including a mixture of CuCl and Cu2O, have also been utilized for the direct synthesis of trimethoxysilane from methanol and silicon. researchgate.net

Beyond the direct process, various catalytic systems are employed to synthesize silanols from hydrosilanes, which are versatile precursors for methoxysilanes and other silicon-based materials. acs.org The synthesis of trialkoxysilanes and tetraalkoxysilanes can be achieved in high-boiling solvents or by using contained reaction products to achieve high yields. azmax.co.jp The Piers-Rubinsztajn reaction, catalyzed by tris(pentafluorophenyl)borane, represents an alternative synthetic route for forming siloxane bonds by reacting an alkoxysilane with a hydrosilane, avoiding traditional metal catalysts or strong acids/bases. mcmaster.ca

Table 2: Catalytic Systems for Methoxysilane Synthesis

| Catalyst System | Reactants | Product Type | Key Feature |

| Copper(II) Acetate elsevierpure.com | Metallic Silicon, Methanol | Methoxysilanes (e.g., Trimethoxysilane) | High silicon conversion; selectivity improved with promoters. elsevierpure.com |

| Tris(pentafluorophenyl)borane mcmaster.ca | Hydrosilane, Alkoxysilane | Siloxanes | Avoids tin, platinum, or Brønsted acid/base catalysts. mcmaster.ca |

| Rare-Earth Complexes acs.org | Hydrosilanes | Silanols (precursors) | Used in applications like regioselective hydrosilylation. acs.org |

Functionalization and Derivatization Strategies

Functionalization strategies allow for the modification of silane (B1218182) and siloxane structures to create materials with tailored properties. These methods include building upon existing polymer chains or selectively reacting functional groups to form complex monomers.

Post-polymerization modification is a powerful technique for creating well-defined functional polymers that might be inaccessible through direct polymerization. researchgate.net This strategy can involve the condensation of methoxysilane reagents onto a pre-existing polymer backbone. rsc.org

A notable example is the synthesis of heterotelechelic α-vinyl, ω-methoxysilane polyethylenes. In this one-pot method, ethylene (B1197577) undergoes catalyzed chain growth, followed by deactivation with a methoxysilane reagent like trimethoxyvinylsilane or tetramethoxysilane. rsc.org The resulting polymers, which have ω-methoxysilyl groups, can then undergo further condensation in an active medium (such as a toluene/acetic acid mixture). rsc.org This condensation leads to the formation of complex architectures, including comb-like or star-like polymers that possess high vinyl functionality at their extremities. rsc.org

This approach allows for the introduction of sensitive functional moieties, such as a cross-linkable trimethoxysilane, as end-groups under mild conditions. researchgate.net The high efficiency of these reactions enables the formation of complex structures like diblock rod-coil polymers at room temperature without the need for transition metal catalysts. researchgate.net

The synthesis of highly specific siloxane monomers can be achieved through the selective reaction between a silanol-containing unit and an alkoxy-containing unit in the presence of a basic catalyst. google.comnih.gov This method allows for the creation of siloxane monomers with precisely defined structures, which is particularly valuable for applications requiring high purity and low metal content, such as in the semiconductor industry. google.com

It has been discovered that silanol-containing monomers, such as diphenylsilanediol, can react with high selectivity with alkoxysilanes when a basic catalyst, like gaseous ammonia, is present. google.com This process yields siloxane monomers with high selectivity and in high yield. These monomers can subsequently be used to produce siloxane polymers through hydrolysis and condensation polymerization. google.com The resulting polymers often exhibit good flexibility and cracking thresholds. google.com

Hydrosilylation is a fundamental and widely used reaction in silicone chemistry for derivatization and cross-linking. lew.ro It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in a vinyl group. lew.rogelest.com This reaction is the basis for the addition-cure chemistry used in many two-part room-temperature-vulcanizing (RTV) and low-temperature-vulcanizing (LTV) silicone systems. gelest.com

The reaction typically involves a vinyl-functional siloxane, such as this compound, and a hydride-functional siloxane (a compound containing Si-H groups). gelest.com The process is catalyzed, most commonly by platinum complexes like Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst. lew.rogelest.com These catalysts facilitate the anti-Markovnikov addition of the Si-H group to the vinyl group, generating a stable carbon-silicon bond and creating a cross-linked network structure. lew.rofaa.gov The density of this network, and thus the final properties of the material, can be controlled by adjusting the ratio of Si-H groups to vinyl groups. faa.gov

Recent research has also focused on developing metal-free hydrosilylation methods to avoid the use and potential residue of precious metals. rsc.org One such approach utilizes visible light-driven photocatalysis with an organic photo-oxidation catalyst and a base to achieve Si-H activation and subsequent hydrosilylation with high conversion rates. rsc.org Hydrosilylation is not only used for curing but also for synthesizing a wide range of functionalized molecules, such as creating siloxane-based dendronized molecules or modifying polymers to enhance thermal stability and char yield. faa.govresearchgate.net

Table 3: Hydrosilylation of Vinyl and Si-H Functionalities

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst Example | Application |

| Addition Cure gelest.com | Vinyl-functional siloxane | Hydride-functional siloxane | Platinum complexes (e.g., Karstedt's catalyst) lew.rogelest.com | Curing of elastomers and resins gelest.comfaa.gov |

| Metal-Free Polymerization rsc.org | Siloxane with Si-H groups | Silicon vinyl groups | Organic photo-catalyst + Base rsc.org | Preparation of organosilicon compounds without metal residue rsc.org |

| Functionalization researchgate.net | Vinyl-functionalized dendrons | Si-H containing polysiloxanes | Not specified | Synthesis of poly(ferrocenyl) dendronized molecules researchgate.net |

Acyclic Diene Metathesis (ADMET) Polymerization for Silane-Terminated Oligomers

Acyclic diene metathesis (ADMET) polymerization serves as a clean and efficient method for producing silicon-terminated telechelic oligomers. acs.org This technique allows for the creation of polymers with controlled molecular weights and specific end-groups.

In this process, methoxydimethylsilane and chlorodimethylsilane (B94632) terminated telechelic polyoctenamer oligomers have been successfully synthesized using either Grubbs' ruthenium or Schrock's molybdenum catalysts. acs.org The number average molecular weight (Mn) of the resulting telechelomers is directly controlled by the initial molar ratio of the monomer to the chain-limiting agent. acs.org A key feature of these oligomers is the reactivity of their termini, which can undergo condensation reactions. For instance, they can react with hydroxy-terminated poly(dimethylsiloxane) macromonomers to form ABA-type block copolymers. acs.org

ADMET polymerization is recognized for its ability to produce defect-free polymers, often with highly trans olefinic double bonds, due to the reaction proceeding through a metallacycle intermediate. mdpi.com The vinyl groups at the chain ends of polymers produced via ADMET with ruthenium catalysts can be further modified. mdpi.com

Table 1: ADMET Polymerization for Silane-Terminated Oligomers

| Catalyst Type | Monomer | Chain Limiter | End Group | Resulting Polymer | Application |

| Grubbs' Ruthenium | 1,9-decadiene | This compound | Methoxydimethylsilyl | Methoxydimethylsilane terminated polyoctenamer | Precursor for ABA-type block copolymers |

| Schrock's Molybdenum | 1,9-decadiene | Chlorodimethylvinylsilane | Chlorodimethylsilyl | Chlorodimethylsilane terminated polyoctenamer | Precursor for ABA-type block copolymers |

One-Pot Syntheses of Heterotelechelic α-Vinyl,ω-Methoxysilane Polyethylenes

A one-pot synthesis method has been developed for producing various α-vinyl,ω-methoxysilyl polyethylene (B3416737) oligomers. rsc.org This approach yields polymers with well-defined lengths, high end-group functionalities, and notable crystallinity. rsc.org

The synthesis relies on the catalyzed chain growth of ethylene using a neodymocene complex in the presence of a di(alkenyl)magnesium chain transfer agent. The process is then efficiently terminated by introducing a variety of silane reagents, including trimethoxyvinylsilane. rsc.org This method allows for the creation of heterotelechelic polymers, which possess different functional groups at each end of the polymer chain.

Furthermore, the ω-methoxysilyl groups on these polymers can undergo further condensation in an active medium, such as a toluene/acetic acid mixture. This leads to the formation of more complex polymer architectures, including comb-like and star-like structures that exhibit high vinyl functionality at their extremities and maintain high crystallinity. rsc.org

Table 2: One-Pot Synthesis of Heterotelechelic Polyethylenes

| Catalyst System | Chain Transfer Agent | Deactivating Silane Reagent | Resulting Polymer Architecture | Key Features |

| Neodymocene complex | di(alkenyl)magnesium | Trimethoxyvinylsilane | α-vinyl,ω-methoxysilyl polyethylene oligomers | Well-defined length, high end-group functionality, high crystallinity |

| Neodymocene complex | di(alkenyl)magnesium | Trimethoxymethylsilane | α-vinyl,ω-methoxysilyl polyethylene oligomers | Well-defined length, high end-group functionality, high crystallinity |

| Neodymocene complex | di(alkenyl)magnesium | Tetramethoxysilane | α-vinyl,ω-methoxysilyl polyethylene oligomers | Well-defined length, high end-group functionality, high crystallinity |

Asymmetric Synthesis Approaches in Related Organosilicon Chemistry

The asymmetric synthesis of chiral organosilicon compounds is a rapidly advancing field, driven by the potential applications of these materials in various scientific domains. nih.gov While direct asymmetric synthesis of this compound is a specialized area, broader trends in organosilicon chemistry provide valuable insights into potential strategies.

Transition metal-catalyzed stereoselective C-H activation and silylation has emerged as a powerful tool for constructing chiral organosilicon compounds. researchgate.net Catalytic systems often involve a transition metal salt, such as rhodium, iridium, or palladium, paired with a chiral ligand. researchgate.net These methods have been used to create a variety of silylated compounds with central, axial, planar, or helical chirality. researchgate.net

Another significant advancement is the development of organocatalytic asymmetric synthesis of Si-stereogenic silyl (B83357) ethers. nih.gov This approach utilizes newly developed imidodiphosphorimidate (IDPi) catalysts in a desymmetrizing carbon-carbon bond-forming silicon-hydrogen exchange reaction. nih.gov This method has successfully produced a range of enantiopure silyl ethers with high yields and excellent chemo- and enantioselectivities. nih.gov

Furthermore, the diastereoselective ring-opening of 1,3-dioxa-2-silacycloheptanes bearing a C2 chiral auxiliary with Grignard reagents, followed by reduction, has been shown to produce optically active silanes with high enantiomeric excess. oup.com These varied approaches underscore the growing toolbox available for the synthesis of chiral organosilanes, which are of increasing importance in materials science and synthetic chemistry. nih.govresearchgate.net

Table 3: Asymmetric Synthesis Approaches in Organosilicon Chemistry

| Method | Catalyst/Reagent | Type of Chirality | Key Features |

| Transition Metal-Catalyzed C-H Silylation | Rhodium, Iridium, or Palladium with chiral ligand | Central, axial, planar, or helical | Stereoselective functionalization of C-H bonds |

| Organocatalytic Silyl Ether Synthesis | Imidodiphosphorimidate (IDPi) catalysts | Central chirality on silicon | High yields and enantioselectivities for tertiary silyl ethers |

| Diastereoselective Ring-Opening | C2 chiral auxiliary with Grignard reagents | Silicon-centered chirality | Produces optically active silanes with high enantiomeric excess |

Elucidation of Reaction Mechanisms Involving Methoxydimethylvinylsilane

Hydrolysis and Condensation Pathways of Methoxysilanes

The hydrolysis of methoxysilanes like methoxydimethylvinylsilane is typically slow in neutral water but is significantly accelerated by either acid or base catalysts. chemguide.co.uk

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom of the methoxy (B1213986) group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. libretexts.orgquora.com This protonation step is generally considered the rate-determining step for the hydrolysis of the first alkoxy group. researchgate.net The subsequent displacement of methanol (B129727) is rapid. For this compound, the acid-catalyzed hydrolysis would proceed as follows:

Protonation: The methoxy oxygen is protonated by a hydronium ion (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom.

Methanol Elimination: A molecule of methanol is eliminated, and the catalyst (H⁺) is regenerated, leaving behind a dimethylvinylsilanol.

In contrast, base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. youtube.com This mechanism does not require the initial protonation of the leaving group. The reaction proceeds via a pentacoordinate silicon intermediate. The steps for base-catalyzed hydrolysis are:

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.

Intermediate Formation: A negatively charged, pentacoordinate silicon intermediate is formed.

Methoxide (B1231860) Elimination: The methoxide ion is displaced, which then abstracts a proton from a water molecule to form methanol and regenerate the hydroxide catalyst.

The rate of hydrolysis is generally faster under acidic conditions compared to basic conditions. youtube.com

The immediate product of the hydrolysis of this compound is dimethylvinylsilanol. wikipedia.org This silanol (B1196071) is a key reactive intermediate. nih.gov Silanols are more acidic than the corresponding alcohols, a property that influences their subsequent reactivity. numberanalytics.com

Once formed, these silanol intermediates can undergo condensation reactions with other silanols or with unreacted methoxysilane (B1618054) molecules to form siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. wikipedia.orggoogle.com The condensation reaction can proceed through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol.

These condensation reactions lead to the formation of dimers, oligomers, and eventually a cross-linked three-dimensional siloxane network. google.comresearchgate.net The vinyl groups from the original monomer remain as pendant functional groups on the resulting polysiloxane chain.

While this compound forms a disilanol (B1248394) upon complete hydrolysis, the principles of condensation are often discussed in the context of trifunctional silanes which form silanetriols. In these more complex systems, the elimination of water and alcohol is central to the growth of the polymer network. The condensation process is reversible, with the forward reaction being the formation of siloxane bonds and the reverse being the hydrolytic cleavage of these bonds. nih.gov

The continuous removal of the byproducts, water and methanol, from the reaction system can drive the equilibrium towards the formation of a more extensively cross-linked and stable siloxane network. nih.gov Conversely, the presence of excess water can favor the reverse reaction, leading to the cleavage of siloxane bonds, which can be a significant factor in the aging and degradation of silicone materials. nih.gov

The equilibrium between hydrolysis and condensation is highly sensitive to several reaction parameters, which can be manipulated to control the structure and properties of the final polysiloxane material.

| Reaction Condition | Effect on Hydrolysis/Condensation |

| pH | Acidic conditions (pH < 4) generally favor hydrolysis over condensation, leading to more linear or lightly branched polymers. Basic conditions (pH > 7) tend to accelerate condensation, resulting in more highly cross-linked, particulate structures. The isoelectric point for silica (B1680970) is around pH 2-3, where both hydrolysis and condensation rates are at a minimum. researchgate.net |

| Water/Silane (B1218182) Ratio | A higher water-to-silane molar ratio generally increases the rate and extent of hydrolysis. Sub-stoichiometric amounts of water can lead to incomplete hydrolysis and the formation of oligomers containing both silanol and unreacted methoxy groups. youtube.com |

| Catalyst | The type and concentration of the acid or base catalyst significantly influence the relative rates of hydrolysis and condensation. researchgate.net |

| Solvent | The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing reaction rates. Protic solvents can participate in hydrogen bonding and affect the stability of intermediates. researchgate.net |

| Temperature | Increasing the temperature generally increases the rates of both hydrolysis and condensation reactions. researchgate.net |

By carefully controlling these conditions, it is possible to tailor the molecular weight, degree of cross-linking, and microstructure of the polysiloxane derived from this compound.

Polymerization Mechanisms

In addition to hydrolysis and condensation, the vinyl group of this compound allows it to undergo chain-growth polymerization. numberanalytics.comipfdd.de This process involves the sequential addition of monomer units to a growing polymer chain, primarily through the double bond of the vinyl group. numberanalytics.commcmaster.ca

Catalytic chain-growth polymerization offers a route to produce polymers with controlled molecular weights and architectures. numberanalytics.com For vinylsilanes like this compound, several catalytic methods can be employed.

Radical Polymerization: This is a common method for polymerizing vinyl monomers. du.edu.eg The polymerization is initiated by a radical species, which can be generated from a thermal or photochemical initiator (e.g., AIBN, benzoyl peroxide). mcmaster.ca The propagating radical adds across the double bond of the vinylsilane monomer. Chain transfer and termination reactions also play a crucial role in determining the final polymer structure and molecular weight. mcmaster.cadu.edu.eg

Anionic Polymerization: Anionic polymerization, initiated by organometallic species like butyllithium, can also be used for vinylsilanes. scispace.comacs.org This method can sometimes lead to isomerization reactions, where a proton is abstracted from a silyl-methyl group, incorporating the silicon atom into the polymer backbone. scispace.com

Coordinated Anionic Polymerization: Ziegler-Natta catalysts can be used to polymerize vinylsilane, yielding a solid polymer. acs.org This method can offer stereochemical control over the polymerization process.

Catalytic Chain Transfer (CCT) Polymerization: This is a specialized form of radical polymerization that uses transition metal catalysts, typically cobalt complexes, to control the molecular weight of the polymer. uq.edu.au The catalyst acts as a chain transfer agent, allowing for the production of low molecular weight polymers or oligomers with a terminal vinyl group, which can be useful for further functionalization. uq.edu.au

The choice of catalytic system is critical as it dictates the polymerization mechanism and, consequently, the properties of the resulting polymer. numberanalytics.com

Gas-Phase Reactions and Intermediates

In the gas phase, under thermal or photolytic conditions, this compound can be a precursor to highly reactive intermediates known as silylenes. Silylenes are the silicon analogues of carbenes, with the general formula R2Si:. The generation of a silylene from this compound would likely involve the elimination of a stable molecule, such as methane (B114726) or ethene, although the precise pathway would require detailed experimental or computational studies. A plausible pathway could involve the homolytic cleavage of a Si-C or Si-O bond followed by subsequent rearrangement and elimination. The formation of a vinyl silylsilylene has been demonstrated through the reduction of a tribromo-vinylsilane, indicating that vinyl-substituted silylenes are viable chemical entities. rsc.orgnih.govscispace.com

Once generated, silylenes are known to undergo rapid dimerization to form disilenes (R2Si=SiR2), which are also referred to as sila-olefins. This dimerization is a key reaction of silylenes and represents a route to silicon-silicon double bonds. The dimerization process is typically very fast and can compete with other reactions of the silylene, such as insertions into single bonds or additions to multiple bonds.

The reactivity of silylenes with alkenes and alkynes has been studied, leading to the formation of silacycles. For instance, the reaction of an acyclic silylene with alkynes such as phenylacetylene (B144264) and diphenylacetylene (B1204595) yields silacyclopropenes. jyu.fiacs.org These cycloaddition reactions are fundamental to understanding the reactivity of silylenes.

The table below provides examples of silylene reactions with unsaturated compounds, which are analogous to the potential reactions of a silylene generated from this compound.

| Silylene Precursor | Reactant | Product Type | Reference |

| Acyclic silylene Si(SAriPr4)2 | Phenylacetylene | Silacyclopropene | jyu.fi |

| Acyclic silylene Si(SAriPr4)2 | Diphenylacetylene | Silacyclopropene | jyu.fi |

| NHC-stabilized silylene monohydride | Diphenylacetylene | Silole | chemistryviews.org |

The gas-phase reaction of a silylene, potentially generated from this compound, with an alkyne would lead to the formation of a silacyclopropene as an initial adduct. chemistryviews.org These three-membered silicon-containing rings are highly strained and can undergo various rearrangement reactions.

Theoretical studies on the formation of silacyclopropene from the reaction of an acylsilane with an acetylene (B1199291) suggest a pathway involving a silene-to-silylene rearrangement followed by a [2+1] cycloaddition of the silylene to the alkyne. figshare.comelsevierpure.com This indicates that silylenes are the key reactive species in forming these adducts.

Once formed, heteroatom-substituted silacyclopropenes can undergo rearrangements catalyzed by metal complexes. For example, silver-catalyzed silylene transfer to 1-heteroatom-substituted alkynes can lead to the formation of substituted silacyclopropenes. acs.org Subsequent treatment with copper catalysts can induce rearrangement to silicon-substituted alkynes, which corresponds to a net insertion of the silylene into a carbon-heteroatom bond. acs.org

Furthermore, theoretical studies on the rearrangement of silaspiropentane, a related strained silicon-containing ring system, show that intramolecular rearrangements to more stable structures like methylenesilacyclobutane are energetically favorable, albeit with a significant activation barrier. researchgate.net These studies provide a framework for understanding the potential rearrangement pathways of silacyclopropene adducts derived from reactions involving this compound. The specific rearrangement pathways would be dependent on the substituents on the silacyclopropene ring and the reaction conditions.

| Initial Adduct | Catalyst/Conditions | Rearrangement Product | Mechanistic Feature | Reference |

| Heteroatom-substituted silacyclopropene | Copper (I) or (II) salts | Silicon-substituted alkyne | Silylene insertion into C-X bond | acs.org |

| Silacyclopropene (theoretical) | Thermal | Vinylsilylene | Ring opening | researchgate.net |

| Silacyclopropylidene (theoretical) | Thermal | Methylenesilacyclobutane | Intramolecular rearrangement | researchgate.net |

Advanced Applications in Polymeric and Hybrid Materials

Silane-Modified Polymers (SMPs)

Silane-modified polymers (SMPs) are a class of materials that incorporate reactive silyl (B83357) groups, often at the polymer chain ends. wikipedia.org These groups enable moisture-curing mechanisms, leading to the formation of durable, cross-linked networks without the need for isocyanates or solvents. wikipedia.orgdakenchem.com Methoxydimethylvinylsilane serves as a key building block or modification agent in the synthesis of various SMPs, imparting desirable characteristics such as enhanced adhesion, flexibility, and resistance to heat and UV radiation. wikipedia.org The curing process involves the hydrolysis of the methoxy (B1213986) groups in the presence of moisture, forming silanol (B1196071) intermediates. These silanols then undergo condensation to create stable siloxane (Si-O-Si) linkages, resulting in a solid elastomeric material. wikipedia.orgspecialchem.com

In-situ functionalization (ISF) involves the introduction of functional monomers during the polymerization process itself. rsc.orgscribd.com this compound can be used as a comonomer in various polymerization techniques, such as free-radical or controlled radical polymerization. This approach allows for the direct incorporation of methoxydimethylsilyl groups along the polymer backbone or as side chains.

The primary advantage of ISF is the ability to achieve a statistical distribution of the functional silane (B1218182) throughout the polymer structure. This method is distinct from using functional initiators or terminating agents, which would place the functionality only at the beginning or end of the polymer chains. scribd.com For instance, in miniemulsion polymerization, functional monomers like this compound can be copolymerized to create functional polymer colloids. beilstein-journals.org This technique allows for the synthesis of polymers with integrated functionalities within stable nanodroplets. beilstein-journals.org The direct copolymerization of vinyl-functional silanes is a key strategy for producing polymers where the reactive silyl groups are integral to the material's architecture from the outset.

Post-polymerization functionalization (PPF) offers a versatile alternative for modifying existing polymers by introducing functional groups after the main polymer chain has been synthesized. nih.govrsc.org This method is particularly useful for polymers that are difficult to produce via direct copolymerization of functional monomers. The vinyl group of this compound is highly amenable to PPF reactions.

One prominent PPF method is the thiol-ene reaction, a "click chemistry" process where a thiol compound adds across the vinyl group's double bond. rsc.org This reaction is highly efficient and can be performed under mild conditions, which helps to preserve the integrity of the parent polymer. This approach allows for the grafting of methoxysilane (B1618054) functionalities onto a variety of pre-formed polymers, including polyolefins and conjugated polymers, thereby enhancing their properties without altering the polymer backbone length. nih.govrsc.org PPF provides a powerful tool for creating novel materials with tailored surface properties, adhesion characteristics, and cross-linking capabilities. nih.gov

Polyolefins, such as polyethylene (B3416737) and polypropylene, are widely used commodity plastics known for their chemical resistance and low cost. rsc.org However, their inert, non-polar nature limits their use in applications requiring adhesion or compatibility with other materials. Functionalization with organosilicon compounds like this compound can overcome these limitations. kraton.comnih.gov

Grafting this compound onto a polyolefin backbone introduces polar, reactive methoxysilyl groups. This can be achieved through processes like free-radical grafting in an extruder. The vinyl group of the silane reacts with the polyolefin chain, while the methoxy groups remain available for subsequent moisture-curing cross-linking reactions. This process, often referred to as the Monosil or Sioplas process, converts the thermoplastic polyolefin into a cross-linked material with significantly improved properties, including:

Enhanced Thermal Resistance: The formation of a stable siloxane network increases the material's ability to withstand higher temperatures.

Improved Mechanical Strength: Cross-linking enhances tensile strength and creep resistance. kraton.com

Increased Adhesion: The polar silyl groups improve adhesion to a variety of substrates, including inorganic fillers. shinetsusilicone-global.com

This functionalization transforms standard polyolefins into higher-value materials suitable for applications such as wire and cable insulation, pipes (B44673) for hot water, and automotive parts. shinetsusilicone-global.com

The semiconductor industry requires materials with excellent dielectric properties, thermal stability, and processability for applications like insulation, planarization, and encapsulation. google.com Flexible siloxane polymers derived from monomers such as this compound are highly suitable for these roles. cityu.edu.hk Polydimethylsiloxane (PDMS), a common siloxane polymer, is known for its exceptional flexibility, low surface energy, and optical transparency. cityu.edu.hkmdpi.com

This compound can be incorporated into siloxane polymer chains through co-hydrolysis and condensation with other alkoxysilanes. google.com The vinyl groups introduced along the polymer backbone serve as reactive sites for cross-linking, often via hydrosilylation reactions with Si-H functional siloxanes. This allows for the formation of a precisely controlled network structure. The resulting polymers exhibit:

Good Flexibility: The inherent flexibility of the siloxane backbone is retained. google.com

Low Dielectric Constant: Siloxane polymers are excellent electrical insulators.

High Cracking Threshold: The cross-linked network is robust and can withstand mechanical stress. google.com

These properties make vinyl-functional siloxane polymers valuable as spin-on dielectric materials and encapsulants for delicate semiconductor components. google.com The ability to tailor the polymer structure by controlling the amount of vinyl functionality allows for the fine-tuning of mechanical and electrical properties to meet specific device requirements. cityu.edu.hk

Modern polymer chemistry emphasizes precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture (e.g., linear, branched, star-shaped). sigmaaldrich.com Techniques like controlled radical polymerization (CRP), including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable this level of control. sigmaaldrich.com

This compound can be integrated into these controlled polymerization schemes. For instance, its copolymerization via RAFT can produce well-defined block copolymers with narrow polydispersity indices. nih.gov The ability to control the incorporation of the silane monomer allows for the synthesis of polymers with a predetermined number and placement of reactive methoxysilyl groups.

In the synthesis of siloxane polymers, the molecular weight can be controlled through various methods, including polycondensation of dialkoxysilanes or ring-opening polymerization of cyclosiloxanes. mdpi.com Subsequent thermal condensation can be used to increase the molecular weight of oligomers formed in the initial stages. mdpi.com The use of well-defined monomers like this compound in these processes is critical for producing polymers with predictable chain lengths and functionalities, which in turn dictates the final properties of the cured material. mdpi.comrsc.org

| Polymerization Technique | Role of this compound | Controlled Parameters | Resulting Polymer Architecture |

| In-Situ Functionalization (ISF) | Comonomer | Distribution of functional groups | Functional groups statistically placed along the backbone |

| Post-Polymerization Functionalization (PPF) | Functionalizing agent (via vinyl group) | Location of functional groups (on pre-made polymer) | Grafted side chains on existing polymer backbone |

| Controlled Radical Polymerization (e.g., RAFT) | Comonomer | Molecular weight, polydispersity, block sequence | Well-defined block copolymers with narrow MWD |

| Siloxane Polycondensation | Monomer/Comonomer | Molecular weight, vinyl group content | Linear or branched polysiloxanes with controlled functionality |

Role in Organic-Inorganic Hybrid Materials and Composites

Organic-inorganic hybrid materials combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability). aspbs.comresearchgate.net this compound is an ideal coupling agent for creating these materials, bridging the interface between the organic and inorganic phases. shinetsusilicone-global.comresearchgate.net

The mechanism of action involves a dual reaction:

Reaction with Inorganic Surface: The methoxy group on the silane hydrolyzes in the presence of moisture to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers like silica (B1680970), glass fibers, or metal oxides, forming stable covalent bonds (Si-O-Inorganic). researchgate.net

Reaction with Organic Matrix: The vinyl group on the silane can copolymerize with the monomers of the organic polymer matrix (e.g., unsaturated polyester, acrylics) during the curing process. capatue.com

This dual reactivity creates a strong, water-resistant bond at the interface, significantly improving the performance of the composite material. researchgate.netcapatue.com Studies have shown that the use of appropriate silane coupling agents can dramatically enhance the mechanical properties of composites, such as flexural strength and impact resistance, by ensuring efficient stress transfer from the polymer matrix to the reinforcing filler. nih.govrasayanjournal.co.in Without such a coupling agent, the incompatibility between the hydrophilic inorganic filler and the hydrophobic polymer matrix leads to poor interfacial adhesion and inferior mechanical performance. researchgate.netmdpi.com

| Composite Property | Effect of this compound Coupling Agent | Research Finding |

| Mechanical Strength | Significant increase in flexural and tensile strength. | Proper silanization improves interfacial adhesion, allowing for effective stress transfer from the matrix to the fiber reinforcement. capatue.comnih.gov |

| Moisture Resistance | Enhanced durability in wet or humid conditions. | The covalent bond formed at the interface is water-resistant, preventing bond disintegration and loss of strength. capatue.com |

| Filler Dispersion | Improved dispersion of inorganic fillers within the polymer matrix. | Surface treatment of fillers with silane reduces agglomeration and promotes a more uniform composite structure. mdpi.comnih.gov |

| Thermal Stability | Increased heat resistance of the composite. | Strong interfacial bonding can improve the overall thermal stability of the polymer composite. mdpi.com |

Coupling Agent Functionality and Interfacial Adhesion Promotion

The primary function of organosilanes like this compound in composite materials is to act as a coupling agent, creating a durable bond between inorganic substrates and organic polymer matrices. gelest.com This capability is crucial for the performance of filled polymers and reinforced composites. The silane molecule, with the general structure Y-R-Si-X₃, possesses two distinct types of reactive groups. specialchem.comnih.gov In this compound, the vinyl group serves as the organofunctional group (Y), while the methoxy group is the hydrolyzable alkoxy group (X). specialchem.com

The process of adhesion promotion occurs in a series of steps:

Hydrolysis: The methoxy group on the silicon atom hydrolyzes in the presence of water to form a reactive silanol group (Si-OH). mrs-k.or.kr

Condensation: This silanol group can then condense with hydroxyl groups present on the surface of inorganic materials like glass, silica, or metal oxides, forming stable, covalent Si-O-Metal bonds. mrs-k.or.kr

Copolymerization: The organic-functional vinyl group, which is attached to the silicon atom, is available to copolymerize or react with the polymer matrix during its curing or processing. nih.gov

| Benefit of Silane Coupling Agent | Description |

| Improved Mechanical Strength | Enhances stress transfer between the polymer and filler, increasing tensile strength and toughness. chemsilicone.comiyte.edu.tr |

| Enhanced Adhesion | Creates strong covalent bonds at the inorganic-organic interface, improving the durability of the bond. gelest.commrs-k.or.kr |

| Better Filler Dispersion | Modifies the filler surface to be more compatible with the polymer, preventing agglomeration. specialchem.com |

| Increased Moisture Resistance | Reduces water penetration and hydrolysis at the interface, which can degrade bond strength. chemsilicone.com |

| Improved Processability | Can lower the viscosity of filled resin systems, allowing for higher filler loadings and easier manufacturing. specialchem.com |

Influence of Silane Interfacial Chemistry on Polymer Curing Processes

Research has shown that the type and concentration of the silane coupling agent can alter the curing behavior of resin systems. mdpi.comnih.gov For instance, in the cationic polymerization of epoxy resins, the addition of a silane can affect the apparent activation energy of the curing reaction. mdpi.com Small molecular byproducts from the silane's reactions can have a plasticizing effect, which may initially lower the activation energy, while higher concentrations can lead to an increase. mdpi.com

The effects of silane interfacial chemistry on curing include:

Modified Reaction Kinetics: The silane can alter the rate of polymerization and the gelation time of the resin system. mdpi.com

Controlled Network Formation: By improving the compatibility between the polymer and filler, silanes can lead to a more uniform and robust crosslinked network. researchgate.net

Improved Final Properties: Proper selection of a silane can result in composites with enhanced fracture toughness and impact strength due to stronger interfacial adhesion developed during the curing process. researchgate.net The shear strength and thermal expansion of the final cured product are also affected by the silane content. mdpi.com

| Parameter | Influence of Increasing Silane Content (in an Epoxy System) mdpi.com |

| Gelation Time | Increased |

| Coefficient of Linear Thermal Expansion | Increased |

| Water Absorption | Decreased |

| Shear Strength | Decreased (due to reduction in epoxy concentration) |

Design of Bioactive Nanocomposite Hydrogels via Sol-Gel Methodologies

Nanocomposite hydrogels are advanced biomaterials that merge the properties of a hydrated polymer network with nanoparticles to create platforms for applications like drug delivery and tissue engineering. mdpi.com Hydrogels mimic the natural extracellular matrix (ECM) due to their high water content and porous structure, while nanoparticles can introduce unique functionalities such as bioactivity, conductivity, or magnetic responsiveness. mdpi.comnih.gov

The sol-gel process, utilizing precursors like this compound, provides a versatile method for synthesizing the hydrogel network. rsc.org In this context, the hydrolysis and condensation of the silane form the crosslinked backbone of the hydrogel. The incorporated vinyl groups can be used for secondary crosslinking reactions, often through photo-polymerization, which allows for the tuning of the hydrogel's mechanical properties and degradation rate. nih.gov

To create bioactive nanocomposite hydrogels, bioactive agents or nanoparticles are incorporated into the hydrogel matrix during its formation. nih.gov For example, silver nanoparticles can be introduced to provide antibacterial properties, or bioactive glass nanoparticles can be added to promote bone regeneration. nih.govnih.govmdpi.com The sol-gel synthesis is performed under mild conditions, which is advantageous for encapsulating sensitive biological molecules. instras.com

| Component | Function in Nanocomposite Hydrogel |

| Polymer/Silane Network | Forms the 3D scaffold of the hydrogel, providing structural integrity and high water content. mdpi.comnih.gov |

| Nanoparticles (e.g., Silver, Bioactive Glass) | Impart specific functions such as antimicrobial activity or osteogenic properties. nih.govnih.gov |

| Crosslinker | Covalently links polymer chains to form a stable, water-insoluble network. researchgate.net |

| Bioactive Molecules (e.g., Growth Factors) | Provide biological cues to cells to promote tissue regeneration. mdpi.com |

The resulting materials are stimuli-responsive and can be engineered to release bioactive agents in a controlled manner, making them promising for advanced therapeutic and diagnostic applications. mdpi.comnih.gov

Sol Gel Processing and Material Design with Methoxydimethylvinylsilane Precursors

Fundamental Principles of Sol-Gel Chemistry with Organosilicon Precursors

The sol-gel process is a versatile wet-chemical technique used to fabricate a wide range of materials, including glasses and ceramics, at low temperatures. wikipedia.orgchobotix.czmaterianova.be For organosilicon precursors like Methoxydimethylvinylsilane, the process is centered on two fundamental chemical reactions: hydrolysis and condensation. sigmaaldrich.com These reactions convert the molecular precursor, initially in a solution, into a solid material through the formation of a colloidal suspension (sol) and subsequently a continuous solid network (gel). wikipedia.org

Formation of Colloidal Suspensions (Sol) and Solid Networks (Gel)

The sol-gel process begins with the hydrolysis of the alkoxide groups on the silicon precursor. In the case of organosilicon compounds such as this compound, the methoxy (B1213986) group (–OCH₃) reacts with water. This reaction replaces the methoxy group with a hydroxyl group (–OH), forming a silanol (B1196071) and releasing methanol (B129727) as a byproduct.

The subsequent step is condensation, where the newly formed silanols react with each other or with remaining methoxy groups. This polycondensation reaction forms siloxane bridges (Si–O–Si), releasing water or methanol. researchgate.net As these condensation reactions continue, oligomers are formed, which then cross-link to build a three-dimensional network. nih.gov The result is the transition from a liquid sol—a stable suspension of colloidal particles or polymers—to a gel, which is a solid, porous network entrapping the solvent within its structure. wikipedia.org

It is important to note that because this compound has only one hydrolyzable methoxy group, it can only form dimers or act as a surface modifier or chain terminator in a sol-gel system. It cannot, by itself, form the highly cross-linked, three-dimensional solid network characteristic of a gel. To form a stable gel, it must be co-condensed with multi-functional precursors, such as Tetraethoxysilane (TEOS), which has four hydrolyzable groups and can act as a network former. nih.gov The vinyl group (–CH=CH₂) on this compound is typically non-reactive during the hydrolysis and condensation stages but remains as a functional group in the final material, allowing for further organic polymerization. nih.gov

Parameters Influencing Sol-Gel Synthesis (Precursor Type, pH, H₂O/Si Molar Ratio, Catalysts, Temperature)

The structure and properties of the final material derived from the sol-gel process are highly dependent on several synthesis parameters. Precise control over these factors allows for the tailoring of the material's morphology, porosity, and mechanical properties. mdpi.comunitbv.ro

Precursor Type: The organic substituent on the silicon atom significantly influences the reaction kinetics and the properties of the resulting material. The vinyl group in this compound, for instance, imparts organic character to the material and provides a site for subsequent chemical reactions like vinyl polymerization. nih.gov The number of hydrolyzable alkoxide groups determines the degree of cross-linking; precursors like TEOS create rigid, highly cross-linked networks, while monofunctional precursors like this compound are used to modify the network. nih.gov

pH (Catalysts): The pH of the reaction mixture, controlled by adding an acid or base catalyst, is one of the most critical parameters. unitbv.ro Acidic conditions (low pH) typically lead to faster hydrolysis rates and slower condensation rates, resulting in weakly branched, linear-like polymer chains. mdpi.commdpi.com Conversely, basic conditions (high pH) result in a slower hydrolysis rate but a much faster condensation rate, favoring the formation of highly branched, dense, particle-like clusters. mdpi.com

H₂O/Si Molar Ratio: The molar ratio of water to the silicon precursor affects the extent of the hydrolysis reaction. A stoichiometric amount of water is required for complete hydrolysis. A lower water-to-silane ratio leads to incomplete hydrolysis and the formation of a more organic-like gel, while a higher ratio promotes more complete hydrolysis and results in a more inorganic, silica-like network.

Temperature: The reaction temperature influences the rates of both hydrolysis and condensation. Higher temperatures generally accelerate both reactions, leading to shorter gelation times.

The interplay of these parameters dictates the final structure of the sol-gel derived material.

| Parameter | Effect on Sol-Gel Process with Organosilicon Precursors |

|---|---|

| Precursor Type | The organic group (e.g., vinyl) imparts specific functionality. The number of alkoxy groups dictates the potential for cross-linking and network formation. |

| pH / Catalyst | Acidic catalysis (low pH) promotes rapid hydrolysis and slower condensation, leading to linear or weakly branched polymers. Basic catalysis (high pH) results in slower hydrolysis but faster condensation, forming highly branched, particulate sols. mdpi.com |

| H₂O/Si Molar Ratio | Controls the extent of hydrolysis. Higher ratios lead to more complete hydrolysis and a more developed siloxane network. Lower ratios result in residual unhydrolyzed alkoxy groups. |

| Temperature | Affects reaction kinetics. Higher temperatures increase the rates of hydrolysis and condensation, reducing gelation time. |

| Solvent | The solvent homogenizes the (often immiscible) water and alkoxysilane precursor. Its polarity and boiling point can influence reaction rates and gel drying behavior. |

Fabrication of Advanced Materials via Sol-Gel

The sol-gel method is a powerful tool for creating advanced materials with controlled structures and properties. By carefully selecting precursors and synthesis conditions, it is possible to fabricate materials in various forms, such as thin films, fine powders, or bulk monoliths. sigmaaldrich.com

Synthesis of Films and Powders with Controlled Microstructure

The sol-gel process is widely used to produce thin films and coatings on various substrates. Organosilane precursors are particularly valuable for creating hybrid organic-inorganic films. A sol containing a precursor like this compound, often in combination with a network former like TEOS, can be deposited onto a substrate by techniques such as dip-coating or spin-coating. Subsequent evaporation of the solvent and a low-temperature heat treatment (curing) promotes further condensation, resulting in a solid, transparent, and adherent film. The vinyl groups from the this compound precursor are retained in the film, which can then be used to covalently bond to a polymer topcoat or to enhance surface properties such as hydrophobicity.

Similarly, powders with controlled particle size and microstructure can be synthesized. By adjusting reaction parameters to favor nucleation and controlled growth, it is possible to precipitate fine, monodispersed particles from the sol. These powders are used in a variety of applications, including as fillers in composite materials or as precursors for creating ceramic components.

Development of Monolithic Materials with Controlled Porosity

A significant advantage of the sol-gel technique is the ability to produce monolithic materials (i.e., continuous, bulk pieces of gel) with highly controlled porosity. ucl.ac.uk During the transition from sol to gel, a porous network is formed. The size and distribution of these pores are determined by the reaction kinetics and the aggregation of the sol particles.

After gelation, the solvent trapped within the pores is removed through a drying process. Slow, controlled drying results in a dense solid known as a xerogel. If phase separation is induced during the sol-gel process, hierarchically porous materials with both macropores and mesopores can be created. semanticscholar.org The use of organosilicon precursors like Methyldimethoxysilane or other alkyl-substituted silanes allows for the synthesis of hybrid organic-inorganic monoliths, often called polymethylsilsesquioxane (PMSQ) aerogels or xerogels, which combine the properties of both the inorganic silica (B1680970) network and the organic functional groups. semanticscholar.orgnih.gov

Inhibition of Crystallite Growth in Nanocrystalline Metal Oxides using Siloxyl Groups

A key challenge in the synthesis of nanocrystalline metal oxides via the sol-gel method is preventing the growth of crystallites during the necessary high-temperature firing or calcination step. researchgate.net This crystal growth leads to a loss of surface area and a coarsening of the desired nanostructure.

One effective strategy to inhibit this growth is to modify the surface of the hydrous metal oxide gel before firing. The surface hydroxyl groups (–OH) on the metal oxide particles, which drive condensation and crystal growth at high temperatures, can be replaced with non-condensing functional groups. researchgate.net Organosilanes are ideal for this purpose. By reacting the metal oxide gel with a precursor like this compound, the surface hydroxyls are replaced with dimethylvinylsiloxyl groups.

During subsequent heat treatment, these siloxyl groups decompose to form tiny, secondary-phase silica particles at the grain boundaries of the metal oxide nanocrystals. These silica "pins" physically restrict the movement of the grain boundaries, effectively inhibiting crystallite growth. researchgate.net This method has been successfully used to maintain extremely small crystallite sizes in materials like tin oxide (SnO₂), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂) after firing at temperatures as high as 500°C. researchgate.net

| Metal Oxide | Treatment | Mean Crystallite Size (Angstroms) |

|---|---|---|

| SnO₂ | Unmodified (U-gel) | ~200 |

| Modified with Methyl Siloxyl Groups (H-gel) | ~20 | |

| TiO₂ | Unmodified | Significantly larger (not specified) |

| Modified with Methyl Siloxyl Groups | ~50 | |

| ZrO₂ | Unmodified | Significantly larger (not specified) |

| Modified with Methyl Siloxyl Groups | ~15 |

Surface Science and Interface Engineering with Methoxydimethylvinylsilane

Grafting and Surface Functionalization Mechanisms

The efficacy of Methoxydimethylvinylsilane in surface modification is rooted in its ability to form robust chemical bonds with a wide range of materials. The methoxy (B1213986) group provides a pathway for covalent attachment to inorganic surfaces, while the vinyl group can participate in polymerization reactions, creating a durable and functional interface.

The primary mechanism by which this compound and other silane (B1218182) coupling agents bond to inorganic substrates involves a two-step process: hydrolysis and condensation. Inorganic surfaces, such as glass, silica (B1680970), and metal oxides, are typically populated with hydroxyl (-OH) groups.

First, the methoxy group (-OCH₃) of the silane undergoes hydrolysis in the presence of water to form a reactive silanol (B1196071) group (-Si-OH). This reaction can be catalyzed by either acid or base. Subsequently, the silanol groups can condense with the hydroxyl groups on the inorganic substrate, forming stable siloxane bonds (Si-O-Substrate) and releasing water as a byproduct. Additionally, the silanol groups can also self-condense with other silanol groups to form a polysiloxane network on the surface.

The vinyl functional group of this compound remains oriented away from the substrate surface, available for subsequent reactions with an organic matrix. This dual reactivity is the cornerstone of its function as a coupling agent, effectively bridging the interface between dissimilar materials.

The functionalization of nanoparticles with this compound is a key strategy for improving their durability and dispersion stability within a polymer matrix or on a surface. The covalent attachment of the silane to the nanoparticle surface prevents the agglomeration of particles, which is a common issue due to their high surface energy.

By modifying the surface of nanoparticles, this compound can alter their surface chemistry from hydrophilic to hydrophobic, depending on the surrounding medium. This change in surface energy improves the compatibility of the nanoparticles with the host material, leading to a more uniform dispersion. A stable and uniform dispersion is critical for achieving enhanced mechanical, thermal, and optical properties in nanocomposites. The strong covalent bond formed between the silane and the nanoparticle also enhances the durability of the surface modification, preventing the leaching of the coupling agent and maintaining the integrity of the interface over time.

| Parameter | Effect of this compound Treatment |

| Nanoparticle Agglomeration | Reduced |

| Dispersion in Polymer Matrix | Improved |

| Interfacial Adhesion | Enhanced |

| Long-term Stability | Increased |

This table illustrates the general effects of treating nanoparticles with a vinyl silane like this compound.

Under controlled conditions with limited water, the formation of a well-ordered monolayer is favored. In this scenario, the silane molecules are covalently bonded to the substrate with their functional groups oriented outwards. However, in the presence of excess water and higher silane concentrations, the silane molecules can undergo self-condensation in solution to form oligomers, which then deposit on the surface, leading to the formation of a less-ordered, thicker multilayer.

The surface density of the grafted silane is a critical parameter that influences the final properties of the modified surface. A high surface density can lead to a more robust and effective interface, but an overly dense and disorganized multilayer may have detrimental effects on adhesion and other properties.

Advanced Applications in Surface Modification

The ability of this compound to precisely engineer interfaces has led to its use in a variety of advanced applications, from reinforcing polymer composites to enabling high-resolution printing technologies.

In the realm of polymer composites, this compound serves as a crucial adhesion promoter, particularly in systems containing inorganic fillers such as silica or glass fibers in a polymer matrix. The silane coupling agent improves the interfacial adhesion between the filler and the polymer, which is essential for effective stress transfer from the polymer matrix to the reinforcing filler.

The vinyl group of the silane can co-polymerize with the polymer matrix during the curing process, creating a strong covalent bond across the interface. This enhanced adhesion leads to significant improvements in the mechanical properties of the composite material, including tensile strength, flexural modulus, and impact resistance. Furthermore, by improving the compatibility between the hydrophilic filler and the often hydrophobic polymer, this compound facilitates better dispersion of the filler, leading to a more homogeneous and robust composite material.

Illustrative Research Finding: Studies on similar vinylsilanes have demonstrated a significant increase in the mechanical strength of polymer composites when inorganic fillers are pre-treated with the silane. For instance, the tensile strength of a glass fiber-reinforced polymer composite can be increased by over 50% after surface treatment of the fibers with a vinyl silane. This improvement is directly attributed to the enhanced interfacial adhesion mediated by the silane coupling agent.

| Property | Untreated Filler | This compound Treated Filler |

| Tensile Strength | Lower | Higher |

| Flexural Modulus | Lower | Higher |

| Impact Resistance | Lower | Higher |

| Filler Dispersion | Poor | Good |

This interactive table showcases the typical improvements in polymer composite properties with the use of a vinyl silane adhesion promoter.

In the printing industry, the surface characteristics of lithographic plates are critical for achieving high-quality prints. The process often requires a specific surface roughness to ensure proper adhesion and transfer of ink. While direct evidence for the use of this compound in this specific application is limited, the principles of silane chemistry suggest its potential utility.

Silane treatments can be employed to modify the surface energy and topography of materials like aluminum, which is commonly used for printing plates. By creating a thin, covalently bonded layer of silane on the aluminum surface, it is possible to control the surface's receptiveness to printing inks. While electrochemical etching is a common method for roughening aluminum plates, a subsequent treatment with a functional silane could further enhance the surface properties.

In the broader context of lithography, including semiconductor manufacturing, silanes are used as adhesion promoters for photoresists on silicon wafers. By forming a uniform monolayer, they ensure that the photoresist adheres properly during the patterning process, which is crucial for creating high-resolution features. This demonstrates the importance of silane-based surface modifications in high-precision industrial applications.

Modification for Improved Triboelectric Performance in Nanogenerators

Triboelectric nanogenerators (TENGs) are devices that convert mechanical energy into electrical energy through the coupling of triboelectrification and electrostatic induction. The performance of TENGs is highly dependent on the surface properties of the triboelectric materials. Surface modification is a key strategy to enhance the output performance of TENGs by increasing surface charge density, enlarging the effective contact area, and improving charge retention capabilities.

While direct research specifically detailing the use of this compound for TENGs is limited, the application of organosilanes with vinyl functional groups is a known strategy to enhance their performance. The vinyl groups on the silane can participate in polymerization reactions, creating a stable and robust surface modification. This modification can increase the surface roughness at the nanoscale, thereby increasing the effective contact area between the triboelectric layers.

Furthermore, the introduction of a silane layer can modify the electronic properties of the surface, influencing the triboelectric charge generation. For instance, the incorporation of a silane coupling agent can increase the stability and electropositivity of a triboelectric layer, leading to higher output power density. In one study, a two-silane coupling approach was used to chemically bond LTA zeolite powder to a PDMS surface, resulting in a TENG with a high output power density of 42.6 µW/cm² nih.gov.

Table 1: Effect of Surface Modification on Triboelectric Nanogenerator (TENG) Performance (Hypothetical Data Based on Related Research)

| Surface Treatment | Open-Circuit Voltage (V) | Short-Circuit Current (µA) | Power Density (µW/cm²) |

| Unmodified PDMS | 80 | 8 | 15.2 |

| PDMS with Vinyl-Silane | 120 | 15 | 42.6 |

This table presents hypothetical data to illustrate the potential improvements in TENG performance following surface modification with a vinyl-functionalized silane, based on findings from related research.

Biomedical Surface Modifications for Enhanced Biocompatibility (e.g., Dental Implants)

The success of biomedical implants, such as dental implants, is critically dependent on their biocompatibility and ability to integrate with surrounding tissues. Surface modification of implant materials, particularly titanium, is a crucial area of research aimed at improving cellular adhesion, proliferation, and ultimately, osseointegration.

Organosilanes are widely used as coupling agents to create a stable interface between the inorganic implant surface and organic biomolecules. The hydrolysis of the methoxy groups in this compound allows it to form strong covalent bonds with the hydroxyl groups present on the surface of titanium implants. The vinyl group then becomes available for further functionalization, such as the grafting of biocompatible polymers or biomolecules that can promote specific cellular responses.

For example, silanization of a titanium surface can create an adhesion layer that improves angiogenesis (the formation of new blood vessels) and osteogenesis (the formation of new bone). nih.gov Studies have shown that the biocompatibility and biofunctionality of these silane adhesion layers can be tuned by controlling the silanization parameters. nih.gov While specific studies on this compound for dental implants are not prevalent, the principle of using vinyl-functionalized silanes to create a reactive surface for subsequent grafting of bioactive molecules is a well-established strategy in biomedical surface engineering.

Table 2: Influence of Silane Surface Modification on Osteoblast Adhesion on Titanium (Illustrative Data)

| Surface | Cell Adhesion (cells/cm²) after 24h |

| Unmodified Titanium | 5,000 |

| Titanium with Silane Layer | 15,000 |

| Titanium with Silane and Peptide | 25,000 |

This table provides illustrative data on how surface modification with a silane, potentially including a vinyl-functionalized silane like this compound, can enhance osteoblast adhesion on titanium surfaces.

Reduction of Silanol Interactions on Stationary Phases for Chromatographic Applications

In high-performance liquid chromatography (HPLC), silica-based stationary phases are widely used. However, the presence of residual silanol groups (Si-OH) on the silica surface can lead to undesirable interactions with certain analytes, particularly basic compounds. These interactions can cause peak tailing, reduced column efficiency, and poor reproducibility.

To mitigate these effects, a process called "endcapping" is employed, where the residual silanol groups are chemically deactivated. This is typically achieved by reacting the silica surface with a small, reactive silane. While trimethylsilanes are commonly used, there is an ongoing search for more effective endcapping reagents.

Table 3: Effect of Endcapping on Chromatographic Performance for a Basic Analyte (Conceptual Data)

| Stationary Phase | Asymmetry Factor | Tailing Factor |

| Uncapped Silica | 2.5 | 3.0 |

| Trimethylsilane Capped | 1.2 | 1.5 |

| Novel Silane Capped | 1.1 | 1.2 |

This table presents conceptual data illustrating how different endcapping agents can improve the peak shape of a basic analyte by reducing silanol interactions.

Spectroscopic and Analytical Characterization of Methoxydimethylvinylsilane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of methoxydimethylvinylsilane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, it is possible to obtain a comprehensive understanding of the molecule's structure and, by extension, the architecture of polymers and hybrid materials derived from it.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides precise information about the different chemical environments of hydrogen atoms within the this compound molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration of the peaks are used to identify the vinyl, methyl, and methoxy (B1213986) protons. libretexts.org The chemical shift is influenced by the proximity of electronegative atoms and unsaturated groups. libretexts.org

The vinyl group (–CH=CH₂) gives rise to a complex multiplet pattern in the range of approximately 5.7 to 6.2 ppm. This complexity arises from the distinct chemical environments of the three vinyl protons and their spin-spin coupling with each other (geminal and cis/trans vicinal couplings).

The methoxy group (–OCH₃) protons are deshielded by the adjacent oxygen atom and typically appear as a sharp singlet around 3.5 ppm. researchgate.netresearchgate.net The methyl groups directly attached to the silicon atom (Si–(CH₃)₂) are in a more shielded environment and resonate upfield, appearing as a singlet at approximately 0.1 to 0.2 ppm. The reference standard for ¹H NMR is typically tetramethylsilane (TMS), which is set to 0 ppm. libretexts.org

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si-CH =CH₂ | 5.9 - 6.2 | Multiplet (dd) | 1H |

| Si-CH=CH ₂ | 5.7 - 5.9 | Multiplet (dd) | 2H |

| O-CH ₃ | ~3.5 | Singlet | 3H |

Note: Values are estimations based on typical chemical shift ranges for similar organosilane compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to probe the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. udel.edu The chemical shifts in ¹³C-NMR span a much wider range than in ¹H-NMR, making it easier to resolve individual carbon signals. oregonstate.edu

For this compound, four distinct signals are expected. The two carbons of the vinyl group are deshielded and appear in the alkene region of the spectrum (130-140 ppm). The carbon of the methoxy group is influenced by the electronegative oxygen and resonates around 50 ppm. libretexts.org The two equivalent methyl carbons attached to the silicon are the most shielded, appearing significantly upfield, typically below 0 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si-C H=CH₂ | ~138 |

| Si-CH=C H₂ | ~132 |

| O-C H₃ | ~50 |

Note: Values are estimations based on typical chemical shift ranges for similar organosilane compounds. libretexts.org

Silicon-29 Nuclear Magnetic Resonance (²⁹Si-NMR) spectroscopy is a powerful technique for directly investigating the local environment of the silicon atom. huji.ac.il It provides critical information on the substituents attached to the silicon and is particularly valuable for studying the hydrolysis and condensation reactions that lead to polysiloxanes. The ²⁹Si nucleus has a spin of ½, but its low natural abundance (4.7%) and negative magnetogyric ratio can make it a less sensitive nucleus to study compared to ¹H. huji.ac.il

The chemical shift of ²⁹Si is highly sensitive to the number of oxygen atoms bonded to it. pascal-man.com In monomeric this compound, the silicon atom is in a "D" type environment (referring to a difunctional unit with two oxygen linkages upon polymerization). The specific notation for a silicon atom bonded to one oxygen, two methyl groups, and one vinyl group in a monomeric state would be M(Vi)M(Me)₂. Upon hydrolysis and condensation, this can form D units (two Si-O-Si bridges). The chemical shift for the monomer is expected in the range of -5 to -20 ppm relative to TMS. rsc.orgunige.ch

Table 3: Typical ²⁹Si-NMR Chemical Shift Ranges for Relevant Silicon Environments

| Silicon Environment | Notation | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Monomer (R₂Si(OR')₂) | D-type precursor | -5 to -20 |

| Dimer/Linear Chain End | D¹ | -10 to -25 |

| Linear Chain Middle | D² | -20 to -40 |

Note: Dⁿ refers to a difunctional silicon atom connected to 'n' other silicon atoms via oxygen bridges. nih.gov

For unambiguous assignment of ¹H and ¹³C signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would show cross-peaks connecting the three vinyl protons, confirming their relationship within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). An HSQC spectrum would show correlations between the vinyl protons and their corresponding vinyl carbons, the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide conformational information.